![molecular formula C16H15ClN4OS B14193988 (6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone CAS No. 923296-93-9](/img/structure/B14193988.png)
(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone is a synthetic organic compound that features a combination of indole, thiazole, and piperazine moieties. These structural components are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Chlorination: Introduction of the chlorine atom at the 6-position of the indole ring can be achieved using chlorinating agents like thionyl chloride or N-chlorosuccinimide.
Thiazole Formation: The thiazole ring can be synthesized separately and then coupled with the indole core.
Piperazine Coupling: The final step involves coupling the thiazole ring with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chloro-substituted indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor in enzymatic studies.
Cell Signaling: Investigation of its role in cellular signaling pathways.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Exploration of its efficacy in treating various diseases.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action for (6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
類似化合物との比較
Similar Compounds
- **
(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone: Unique due to its specific combination of indole, thiazole, and piperazine moieties.
Indole Derivatives: Compounds with similar indole structures but different substituents.
Thiazole Derivatives: Compounds featuring the thiazole ring with various functional groups.
特性
CAS番号 |
923296-93-9 |
|---|---|
分子式 |
C16H15ClN4OS |
分子量 |
346.8 g/mol |
IUPAC名 |
(6-chloro-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15ClN4OS/c17-11-1-2-12-13(10-19-14(12)9-11)15(22)20-4-6-21(7-5-20)16-18-3-8-23-16/h1-3,8-10,19H,4-7H2 |
InChIキー |
LMJUAWFRHRWRQD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)C3=CNC4=C3C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)
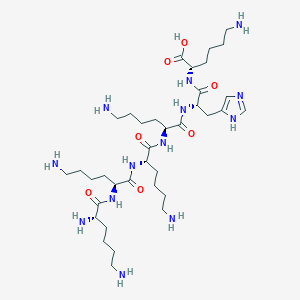
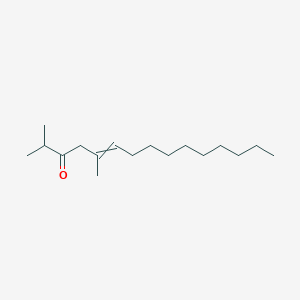
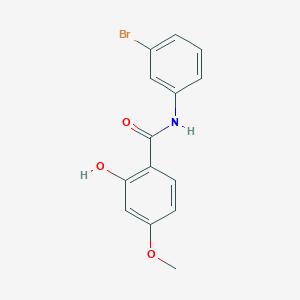
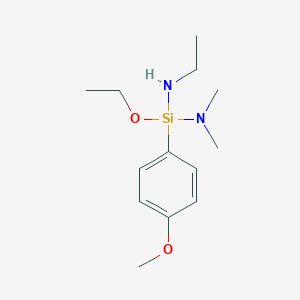
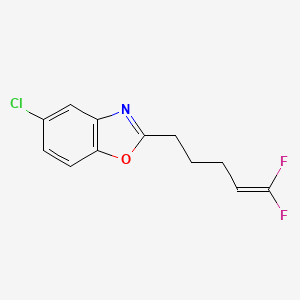
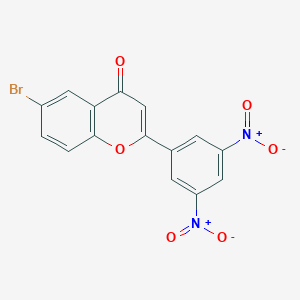
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
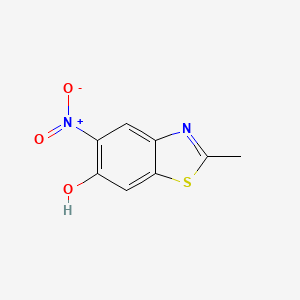
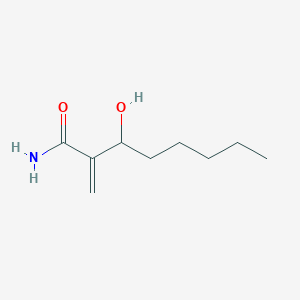
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
